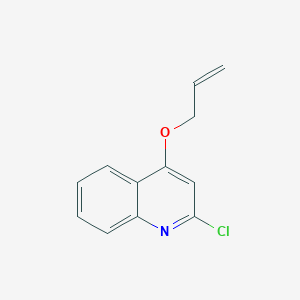

4-(Allyloxy)-2-chloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-4-prop-2-enoxyquinoline |

InChI |

InChI=1S/C12H10ClNO/c1-2-7-15-11-8-12(13)14-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2 |

InChI Key |

IHYAWQQCSITQDF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=NC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Allyloxy 2 Chloroquinoline and Analogues

Reactivity of the Chloro Substituent at C-2

The chlorine atom at the C-2 position of the quinoline (B57606) nucleus is highly susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway involving the C-2 chloro group. The reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this high-energy intermediate. In the subsequent step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product. The stability of the Meisenheimer complex, which is influenced by the electron-withdrawing quinoline nitrogen, facilitates this reaction pathway.

The C-2 chloro substituent of 4-(allyloxy)-2-chloroquinoline and its analogues readily undergoes substitution with primary amines and hydrazines to furnish the corresponding 2-aminoquinoline and 2-hydrazinylquinoline derivatives. These reactions are typically conducted by heating the chloroquinoline with the amine or hydrazine, sometimes in a suitable solvent such as ethanol (B145695), benzene, or dimethylformamide (DMF).

For instance, the reaction of 2-chloro-4-alkoxyquinolines with primary amines like butylamine results in the formation of N-alkyl-4-alkoxyquinolin-2-amines. Similarly, treatment with hydrazine hydrate effectively replaces the chlorine atom to yield 4-alkoxy-2-hydrazinylquinolines. An analogous reaction has been demonstrated with 4-chloro-2-ethoxyquinazoline, which, when treated with hydrazine hydrate in benzene, yields 2-ethoxy-4-hydrazinoquinazoline in good yield. nih.gov The reaction involves stirring an emulsion of the chloroquinazoline and hydrazine hydrate for a few hours. nih.gov

These reactions highlight a general and effective method for C-N bond formation at the C-2 position of the quinoline core. The resulting amino and hydrazinyl derivatives are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

| Reactant 1 (Analogue) | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-ethoxyquinazoline | Hydrazine hydrate | Benzene | Stirring, 2h | 2-Ethoxy-4-hydrazinoquinazoline | 68% | nih.gov |

| 2,3-Dichloropyridine | Hydrazine hydrate (80%) | N,N-Dimethylformamide (DMF) | Reflux, 130°C, 10h | 3-Chloro-2-hydrazinopyridine | High | google.com |

| Substituted 2-thioxoquinazolin-4-ones | Hydrazine hydrate | Dioxane | Reflux | Substituted 2-hydrazinoquinazolin-4-ones | Good | nuph.edu.ua |

The chloro group at C-2 can also be displaced by oxygen-based nucleophiles, such as alkoxides and hydroxides. These reactions lead to the formation of 2-alkoxy or 2-hydroxy (quinolin-2-one) derivatives. The reaction with alkoxides, like sodium methoxide or sodium ethoxide, is a standard method for introducing alkoxy groups onto the quinoline scaffold. Research comparing the reactivity of 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) has shown that the 2-chloro isomer exhibits a higher reactivity towards methoxide ions. This enhanced reactivity at the C-2 position is attributed to the "alpha-aza effect," where the adjacent nitrogen atom stabilizes the transition state of the nucleophilic attack.

The reaction conditions typically involve treating the 2-chloroquinoline derivative with an alkali metal alkoxide in the corresponding alcohol as the solvent, often with heating. The resulting 2-alkoxyquinolines are versatile intermediates for further synthetic transformations.

| Reactant 1 | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline | Sodium Methoxide (MeO-) | Methanol | Heating | 2-Methoxyquinoline | General Reaction |

| 2-Amino-4,6-dichloropyrimidine | Sodium Methoxide | Polar aprotic solvent | Heating, then distillation | 2-Amino-4-chloro-6-methoxypyrimidine | Patent Data |

Nitrogen-containing heterocycles, acting as N-nucleophiles, can displace the C-2 chlorine of quinoline derivatives to create more complex, fused, or substituted heterocyclic systems. For example, the sodium salt of 1,2,4-triazole can react with 2-chloroquinolines to produce 2-(1H-1,2,4-triazol-1-yl)quinolines. Studies on this reaction have explored various conditions, including neutral, acidic, and basic media, to optimize the synthesis of these derivatives.

Similarly, other nitrogen heterocycles like pyrrolidine, piperidine, and imidazole can be effectively coupled to the C-2 position. These reactions often proceed by heating the 2-chloroquinoline with the heterocyclic amine, sometimes in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The resulting compounds, which link the quinoline core to another heterocyclic moiety, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with various amines, followed by cyclization reactions, has been used to synthesize complex fused systems like quinolinyl-pyranopyrazoles and piperazinyl-quinolinyl-acridinones. nih.gov

| Quinoline Substrate | Heterocyclic Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloroquinolines | 1,2,4-Triazole (sodium salt) | Heating | 2-(1H-1,2,4-triazol-1-yl)quinolines | General Reaction |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | Heating | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Chloro-3-formylquinolines | Substituted Anilines / 2-Mercaptoacetic acid | Solvent-free, β-cyclodextrin-SO3H catalyst | Quinolinyl-thiazolidinones | nih.gov |

Halogen Reduction and Metal-Mediated Cross-Coupling Reactions

Beyond nucleophilic substitution, the chloro group at C-2 can be removed (reduction) or participate in metal-mediated cross-coupling reactions.

Halogen Reduction: The C-Cl bond can be cleaved through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This process, known as hydrodehalogenation, replaces the chlorine atom with a hydrogen atom, yielding the corresponding 4-(allyloxy)quinoline.

Metal-Mediated Cross-Coupling Reactions: The C-2 chloro group is a suitable handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, suitable catalyst systems (often based on palladium or nickel) can effectively facilitate these transformations.

Common cross-coupling reactions applicable to 2-chloroquinolines include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups at the C-2 position.

Heck Coupling: Reaction with alkenes to form C-C bonds, leading to 2-alkenylquinolines.

Sonogashira Coupling: Reaction with terminal alkynes to install a 2-alkynyl group.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds, offering an alternative to the direct SNAr pathway.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents that would be difficult to install by other means. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Reactivity and Transformations of the Allyloxy Group at C-4

The allyloxy group at the C-4 position introduces another reactive site into the molecule. Its primary modes of reactivity involve transformations of the allyl moiety itself.

One of the most characteristic reactions of an aryl allyl ether is the Claisen rearrangement . When heated, 4-(allyloxy)quinoline can undergo a mdpi.commdpi.com-sigmatropic rearrangement. In this concerted, pericyclic reaction, the allyl group migrates from the oxygen atom to the adjacent C-3 position of the quinoline ring, forming 3-allyl-4-hydroxyquinoline (or its tautomer, 3-allylquinolin-4(1H)-one). This reaction is a powerful method for C-C bond formation and functionalization of the C-3 position. The reaction is typically carried out by heating the substrate in a high-boiling solvent like diphenyl ether or N,N-diethylaniline.

The double bond of the allyl group is also susceptible to various electrophilic addition reactions. For example, it can undergo:

Halogenation: Addition of Br₂ or Cl₂ to form a dihalo-propyl side chain.

Hydrohalogenation: Addition of HBr or HCl.

Hydration: Addition of water under acidic conditions to form an alcohol.

Oxidation: The double bond can be cleaved by ozonolysis to yield an aldehyde, or it can be dihydroxylated using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to form a diol.

Furthermore, the ether linkage itself can be cleaved under strong acidic conditions (e.g., using HBr or HI) to yield 4-hydroxyquinoline (B1666331) and the corresponding allyl halide. This dealkylation reaction provides a route to the quinolin-4-one core.

Claisen Rearrangement in Allyloxyquinoline Systems

The Claisen rearrangement is a powerful pericyclic reaction that involves the acsgcipr.orgacsgcipr.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. purechemistry.orgmasterorganicchemistry.com In the context of this compound, this intramolecular rearrangement typically requires thermal activation to proceed, leading to the formation of 3-allyl-2-chloroquinolin-4(1H)-one.

The mechanism of the Claisen rearrangement is a concerted process that proceeds through a cyclic transition state. purechemistry.org For this compound, the reaction involves the migration of the allyl group from the oxygen atom at the C-4 position to the adjacent C-3 position of the quinoline ring. This transformation results in a change in the connectivity of the atoms, with the formation of a new carbon-carbon bond and the cleavage of a carbon-oxygen bond. The initial product of the rearrangement is a dienone intermediate, which then tautomerizes to the more stable 3-allyl-2-chloroquinolin-4(1H)-one.

The reaction conditions for the Claisen rearrangement can influence the reaction rate and yield. While traditionally carried out by heating in a high-boiling solvent, microwave irradiation has emerged as an effective method for accelerating this transformation. nih.govrsc.orgresearchgate.net Microwave heating can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields compared to conventional heating methods. nih.govresearchgate.net However, it is important to note that in some instances, microwave-assisted reactions may not significantly alter the diastereoselectivity of the rearrangement. nih.gov

| Reaction | Substrate | Conditions | Product | Key Features |

| Claisen Rearrangement | This compound | Thermal (e.g., high-boiling solvent, heat) or Microwave Irradiation | 3-Allyl-2-chloroquinolin-4(1H)-one | Intramolecular acsgcipr.orgacsgcipr.org-sigmatropic rearrangement. Forms a C-C bond at the C-3 position. Tautomerization to the quinolinone form. |

Olefin Metathesis Reactions

Olefin metathesis is a versatile class of reactions that allows for the redistribution of carbon-carbon double bonds. While specific examples involving this compound are not extensively documented, the principles of olefin metathesis can be applied to this system to predict potential transformations. The allyl group of this compound can participate in several types of metathesis reactions, including ring-closing metathesis (RCM), and cross-metathesis (CM).

Ring-Closing Metathesis (RCM): For RCM to occur, a diene substrate is required. Therefore, this compound would first need to be functionalized with a second alkenyl group. For instance, if an additional allyl group were introduced at a suitable position on the quinoline ring or as a substituent on the existing allyl group, intramolecular RCM could be employed to construct a new ring system.

Cross-Metathesis (CM): Cross-metathesis involves the reaction of two different olefins. This compound could undergo CM with another olefin to generate a new, more complex molecule. The outcome of the reaction would depend on the nature of the cross-metathesis partner and the catalyst used. This approach could be utilized to introduce a variety of functional groups onto the allyl side chain.

The success of these hypothetical metathesis reactions would be dependent on the choice of a suitable ruthenium or molybdenum catalyst, which are commonly employed in olefin metathesis.

Oxidative Transformations of the Allyl Moiety (e.g., Epoxidation)

The allyl group in this compound is susceptible to various oxidative transformations, providing a pathway to introduce new functional groups.

Epoxidation: The double bond of the allyl group can be converted to an epoxide using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. This would yield 2-chloro-4-((oxiran-2-yl)methoxy)quinoline. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functionalities.

Oxidative Cleavage: The double bond of the allyl group can also be cleaved under oxidative conditions. One common method is ozonolysis, followed by a reductive or oxidative workup. A reductive workup (e.g., with dimethyl sulfide or zinc) would yield an aldehyde, 2-((2-chloroquinolin-4-yl)oxy)acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. Another method for oxidative cleavage involves dihydroxylation of the double bond using an oxidant like osmium tetroxide, followed by cleavage of the resulting diol with an oxidizing agent such as sodium periodate. organic-chemistry.org This sequence would also lead to the formation of the corresponding aldehyde. organic-chemistry.orgwikimedia.org

| Reaction | Reagent | Product |

| Epoxidation | m-CPBA | 2-Chloro-4-((oxiran-2-yl)methoxy)quinoline |

| Oxidative Cleavage (Ozonolysis, reductive workup) | 1. O₃; 2. Me₂S | 2-((2-Chloroquinolin-4-yl)oxy)acetaldehyde |

Catalytic Cleavage and Deprotection Strategies for Allyl Ethers

The allyloxy group is often used as a protecting group for hydroxyl functionalities in organic synthesis due to its stability under various conditions. organic-chemistry.org Several catalytic methods are available for the cleavage of allyl ethers to regenerate the corresponding alcohol or phenol.

One of the most common methods for the deallylation of aryl allyl ethers is through palladium-catalyzed reactions. organic-chemistry.org These reactions are typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a nucleophilic scavenger. google.comnih.gov The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the nucleophile, releasing the deprotected phenol. This method is generally mild and tolerates a wide range of functional groups. organic-chemistry.org

Alternative methods for allyl ether cleavage include the use of other transition metal catalysts. For instance, ruthenium complexes can also catalyze the deprotection of allyl esters under mild conditions. acsgcipr.org Additionally, oxidative cleavage methods, as discussed in the previous section, can also serve as a deprotection strategy. organic-chemistry.org

| Catalyst System | Key Features |

| Pd(PPh₃)₄ / Nucleophilic Scavenger | Mild reaction conditions, high selectivity for aryl allyl ethers. organic-chemistry.orgnih.gov |

| Ru Complexes | Can be used for deprotection of allylic esters and ethers. acsgcipr.org |

Chemical Modifications of the Quinoline Nucleus

The quinoline ring system of this compound is also amenable to chemical modification, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of the quinoline nucleus can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and deactivating effects of the substituents already present on the ring. organicchemistrytutor.comyoutube.comlibretexts.orglibretexts.orgyoutube.com In this compound, the allyloxy group at C-4 is an activating group and an ortho, para-director. The chloro group at C-2 is a deactivating group but is also an ortho, para-director.

Considering the directing effects of these two groups, electrophilic attack is most likely to occur at the C-5 and C-7 positions of the quinoline ring. The allyloxy group strongly activates the ortho (C-3 and C-5) and para (C-7, relative to the nitrogen in the other ring) positions. The chloro group deactivates the ring but directs incoming electrophiles to the ortho (C-3) and para (C-5, relative to the nitrogen in the other ring) positions. The combined effect of these substituents would likely favor substitution at the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions that could be performed on this system include nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid).

Functionalization at Other Positions of the Quinoline Core

Beyond the benzenoid ring, other positions on the quinoline core of this compound can also be functionalized.

Nucleophilic Aromatic Substitution at C-2: The chloro group at the C-2 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form new C-N, C-O, or C-S bonds, respectively. arkat-usa.orgnih.govresearchgate.netrsc.org This reactivity is a key feature of 2-chloroquinolines and provides a straightforward method for further derivatization.

Functionalization at C-3: The C-3 position becomes particularly reactive after the Claisen rearrangement of this compound to 3-allyl-2-chloroquinolin-4(1H)-one. The newly introduced allyl group at this position can undergo further chemical transformations. Additionally, the rearranged product can serve as a precursor for the synthesis of fused heterocyclic systems, such as furo[2,3-b]quinolines. nih.govmdpi.comnih.gov

Annulation Reactions Leading to Fused Heterocyclic Systems

The allyloxy substituent at the C4-position of the quinoline core in this compound serves as a versatile functional group for the construction of fused heterocyclic systems through annulation reactions. A primary pathway for this transformation involves an intramolecular thermal or Lewis acid-catalyzed acs.orgacs.org-sigmatropic rearrangement, specifically the Claisen rearrangement. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

In the context of this compound, the rearrangement would proceed through a concerted, pericyclic mechanism, likely via a chair-like transition state. organic-chemistry.org The allyl group migrates from the oxygen atom to the C3-position of the quinoline ring, which is ortho to the ether linkage. This rearrangement results in the formation of a key intermediate, 3-allyl-2-chloroquinolin-4-ol. This transformation is driven by the formation of a thermodynamically stable carbonyl group in the tautomerization step. wikipedia.org

| Step | Reaction Type | Starting Material | Intermediate | Final Fused System | Key Features |

|---|---|---|---|---|---|

| 1 | Claisen Rearrangement ( acs.orgacs.org-Sigmatropic) | This compound | 3-Allyl-2-chloroquinolin-4-ol | - | Intramolecular C-C bond formation; migration of the allyl group to the C3 position. |

| 2 | Intramolecular Cyclization | 3-Allyl-2-chloroquinolin-4-ol | - | Substituted Furo[2,3-b]quinoline | Formation of a new five-membered heterocyclic ring fused to the quinoline core. |

Mechanistic Investigations of Quinoline Derivatization Reactions

The reactivity of the this compound molecule in derivatization reactions, particularly nucleophilic aromatic substitution (SNAr), is profoundly influenced by the interplay of electronic and steric effects of its substituents. The quinoline ring itself is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property makes the carbon atoms at positions 2 and 4 particularly electrophilic and susceptible to attack by nucleophiles. youtube.com

Steric Effects: Steric hindrance plays a critical role in determining the regioselectivity and rate of nucleophilic attack. nih.govnih.govlibretexts.org In this compound, the C2 position is flanked by the fused benzene ring on one side and the nitrogen atom on the other, while the C4 position is situated between the C3-hydrogen and the fused ring. The allyloxy group at C4 can sterically hinder the approach of a nucleophile to this position. Conversely, the C2 position might be considered more accessible, although this depends on the size of the incoming nucleophile. For bulky nucleophiles, attack at either position could be slowed, but the hindrance at C4 due to the adjacent allyloxy group might be more significant. Studies on substituted chloroquinolines have shown that the rate of nucleophilic substitution is significantly diminished by the presence of bulky groups near the reaction center, which shield the electrophilic carbon from attack. libretexts.orgmdpi.com

| Position | Substituent | Electronic Effect | Steric Effect | Impact on Nucleophilic Attack |

|---|---|---|---|---|

| Ring N | Nitrogen Atom | -I, -M (Electron-withdrawing) | Moderate | Activates C2 and C4 positions toward nucleophiles. |

| C2 | -Cl (Chloro) | -I (Electron-withdrawing) | Minimal | Activates C2 for substitution; acts as a leaving group. |

| C4 | -O-allyl (Allyloxy) | +M, -I (Overall donating) | Significant | May sterically hinder nucleophilic attack at C4. Electron donation can slightly decrease electrophilicity compared to an unsubstituted C4. |

The rates of nucleophilic substitution reactions on chloroquinolines, including this compound, can be significantly influenced by the presence of acid or base catalysts. researchgate.net

Acid Catalysis: Acid catalysis is a common feature in the nucleophilic substitution of nitrogen-containing heterocycles. acs.org The nitrogen atom of the quinoline ring is basic and can be protonated in the presence of an acid. This protonation enhances the electron-withdrawing nature of the heterocyclic ring, substantially increasing the electrophilicity of the carbon atoms, especially at the C2 and C4 positions. This heightened electrophilicity makes the ring system much more susceptible to attack by even weak nucleophiles. The mechanism involves the formation of a quinolinium cation, which then reacts with the nucleophile. This catalytic pathway is particularly effective for reactions involving neutral nucleophiles like amines or alcohols. researchgate.netnih.gov The protonated intermediate stabilizes the negative charge that develops in the transition state of the nucleophilic addition step.

Base Catalysis: Base catalysis in nucleophilic substitution on chloroquinolines can operate through several mechanisms. If the nucleophile is a protic species (e.g., an alcohol or a primary/secondary amine), a base can deprotonate it, thereby increasing its nucleophilicity. The resulting alkoxide or amide anion is a much stronger nucleophile than its neutral conjugate acid, leading to a significant rate enhancement.

Alternatively, base catalysis can function as general base catalysis, where the base assists in the removal of a proton from the nucleophile as it attacks the quinoline ring in the transition state. This can stabilize the transition state and lower the activation energy of the reaction. In some cases, the base may also facilitate the elimination of the leaving group from the intermediate Meisenheimer-like complex. While strong bases are effective, even weak bases like triethylamine can promote these reactions. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 4 Allyloxy 2 Chloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular orbital energies, and other key parameters that govern a molecule's behavior.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. For 4-(Allyloxy)-2-chloroquinoline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine a range of electronic properties.

Key parameters derived from DFT studies that are crucial for predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the allyloxy group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results for similar quinoline derivatives, as specific published data for this compound is not available.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally expensive, approach to calculating molecular properties. These methods are valuable for obtaining accurate molecular geometries, vibrational frequencies, and thermochemical data like the heat of formation and Gibbs free energy. For this compound, ab initio calculations can be used to precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure. This information is crucial for understanding its steric and electronic properties and for parameterizing molecular mechanics force fields used in larger-scale simulations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques build upon the insights from quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with their environment.

The allyloxy group of this compound introduces conformational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each conformation. The resulting potential energy surface reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. Energy minimization techniques are then employed to refine the geometry of these conformers. Understanding the preferred conformation is critical as it influences the molecule's shape, its ability to interact with biological targets, and its crystal packing.

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This allows for the assignment of experimentally observed electronic transitions.

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, computational methods can generate theoretical IR and Raman spectra. Comparing these with experimental spectra aids in the identification of characteristic vibrational modes of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data for illustrative purposes.)

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis | λmax | ~320 nm |

| IR | C-Cl stretch | ~750 cm⁻¹ |

| IR | C-O-C stretch | ~1250 cm⁻¹ |

| ¹H NMR | H at C5 | ~8.2 ppm |

| ¹³C NMR | C4 (allyloxy) | ~160 ppm |

The presence of a chlorine atom and a nitrogen atom in this compound makes it a candidate for engaging in specific and directional intermolecular interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (a Lewis base). The region of positive electrostatic potential on the outer side of the chlorine atom, known as the σ-hole, is responsible for this interaction. Computational studies can quantify the strength and geometry of these halogen bonds.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors. While the molecule itself lacks strong hydrogen bond donors, in a protic environment or in co-crystals, this interaction can be significant.

Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the solid state, providing a detailed picture of the crystal packing and the relative importance of different types of interactions, including C-H···π and π-π stacking interactions involving the quinoline ring system.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the potential reaction mechanisms of this compound at a molecular level. Due to the presence of the allyloxy group, a significant reaction pathway to consider is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement. Additionally, the chloro-substituent at the 2-position makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these transformations.

The transition state is a critical point on the potential energy surface that separates reactants from products. wikipedia.orgjohnhogan.infolibretexts.org Its characterization is paramount to understanding the kinetics and mechanism of a reaction. For the Claisen rearrangement of this compound, computational models can predict the geometry and energy of the transition state. This typically involves a concerted process where the C-O bond of the ether is broken while a new C-C bond is formed between the allyl group and the quinoline ring. The transition state is expected to adopt a chair-like or boat-like conformation.

In the case of a nucleophilic attack at the C2 position, the transition state would involve the formation of a Meisenheimer complex, a negatively charged intermediate where both the chlorine atom and the incoming nucleophile are bonded to the same carbon. The stability of this intermediate, and thus the energy of the transition state, is influenced by the electronic nature of the quinoline ring and the substituents.

Interactive Table: Hypothetical Transition State Geometries and Energetics for Reactions of this compound.

| Reaction Pathway | Transition State Geometry | Key Bond Distances (Å) (Predicted) | Activation Energy (kcal/mol) (Predicted) |

|---|---|---|---|

| Claisen Rearrangement | Chair-like six-membered ring | C-O (breaking): ~1.8, C-C (forming): ~2.1 | 25-35 |

Note: The values in this table are hypothetical and based on typical computational results for similar reactions. Specific values would require dedicated DFT calculations for this compound.

Reaction pathway mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, connects the transition state to the corresponding reactants and products on the potential energy surface. This allows for a detailed visualization of the geometric changes that occur throughout the reaction.

For the Claisen rearrangement, the IRC would illustrate the concerted movement of the allyl group from the oxygen atom to the C3 position of the quinoline ring, leading to the formation of 3-allyl-2-chloro-1,4-dihydroquinolin-4-one. Computational studies on similar allyloxy systems have shown that the regioselectivity of the Claisen rearrangement can be influenced by electronic and steric factors. nih.govnsf.gov

For a SNAr reaction, the reaction pathway would show the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the subsequent departure of the chloride ion. The energy profile along this pathway would reveal whether the reaction is a one-step concerted process or a two-step process with a stable intermediate.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the molecular structure of a compound with its chemical reactivity. Computational methods are invaluable in quantifying the electronic and steric properties that govern these relationships.

The electronic distribution within this compound plays a crucial role in determining its reactivity. The nitrogen atom and the oxygen of the allyloxy group are electron-donating, while the chlorine atom is electron-withdrawing. This creates a complex electronic environment that can be analyzed using computational tools.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting reactivity. ajchem-a.com The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

In this compound, the HOMO is likely to be localized on the quinoline ring and the allyloxy group, making these regions susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the C2 and C4 positions of the quinoline ring, indicating that these are the most probable sites for nucleophilic attack. researchgate.netresearchgate.net

Interactive Table: Predicted Frontier Orbital Properties of this compound and Related Compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.5 | -1.2 | 5.3 |

| 2-Chloroquinoline (B121035) | -6.7 | -1.5 | 5.2 |

| 4-Methoxyquinoline | -6.2 | -1.1 | 5.1 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted quinolines. researchgate.netnih.gov

The substituents on the quinoline ring, particularly the allyloxy group at the 4-position, can exert significant steric effects that influence reactivity. The size and orientation of the allyloxy group can hinder the approach of reactants to adjacent positions.

Computational conformational analysis can be used to determine the most stable spatial arrangement of the allyloxy group relative to the quinoline ring. The rotational barrier around the C4-O bond can be calculated to understand the flexibility of this substituent. The preferred conformation will likely be one that minimizes steric clashes with the hydrogen atom at the C5 position. This conformational preference can, in turn, affect the accessibility of the C3 and C5 positions for chemical reactions. Studies on similarly substituted quinolines have shown that steric hindrance can significantly impact the rates of reactions. researchgate.net

Derivatization Strategies and Synthetic Applications of 4 Allyloxy 2 Chloroquinoline in Chemical Research

Synthesis of Novel Quinoline (B57606) Conjugates and Heterocycles

The 2-chloro substituent in 4-(Allyloxy)-2-chloroquinoline is a key functional handle for the synthesis of novel conjugates and for annulating additional heterocyclic rings onto the quinoline core. The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is well-documented for chloroquinolines. researchgate.netnih.gov This reactivity allows for the facile introduction of a wide range of functionalities by reacting it with various nucleophiles.

For instance, treatment with amines, thiols, or alcohols leads to the formation of 2-amino-, 2-thio-, and 2-alkoxyquinoline derivatives, respectively. This strategy is frequently employed to conjugate the quinoline scaffold to other molecules of interest, including other heterocyclic systems, peptides, or pharmacophores, to create hybrid molecules with potentially novel biological activities. nih.gov The reactivity of 2-chloroquinolines towards nucleophiles like amines has been shown to be effective in creating complex molecular frameworks. nih.gov

Furthermore, the reaction with binucleophilic reagents can lead to the construction of fused heterocyclic systems. For example, reacting this compound with a reagent containing both a hydrazine and a thiol moiety could, in a stepwise or one-pot manner, lead to the formation of a triazolo- or thiadiazolo-fused quinoline system. Such reactions expand the chemical space accessible from this starting material, yielding polycyclic heteroaromatic compounds.

Role of this compound as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it an exceptionally valuable building block in multi-step syntheses, serving as a linchpin for the assembly of complex molecular architectures and diverse compound libraries. nih.govnih.gov

Building Block for Complex Polycyclic Systems

The allyloxy group at the C-4 position is not merely a passive substituent; it is a reactive handle for carbon-carbon bond formation via the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This pericyclic reaction, typically induced by thermal or Lewis acid catalysis, involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the allyl group from the oxygen atom to the C-3 position of the quinoline ring. princeton.edupearson.com The initial product of this rearrangement is 3-allyl-2-chloroquinolin-4(1H)-one.

This transformation is synthetically powerful as it introduces an alkyl substituent at the C-3 position with high atom economy. The newly installed allyl group and the existing functionalities (the ketone at C-4 and the chloro group at C-2) can then be subjected to further chemical manipulations, such as intramolecular cyclization reactions, to construct additional rings. This strategy provides a direct route to complex, fused polycyclic systems that would be challenging to access through other synthetic pathways.

Precursor to Structurally Diverse Quinoline Analogues

This compound serves as a precursor for a wide array of quinoline analogues through the independent or sequential modification of its two key reactive sites. nih.gov The 2-chloro position is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. organicreactions.orgwikipedia.org This reaction allows for the formation of a C-C bond between the C-2 of the quinoline and a variety of sp²- or sp³-hybridized carbon atoms from organoboron reagents. researchgate.netharvard.edu This enables the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at this position, significantly expanding the structural diversity of the resulting quinoline analogues.

The table below illustrates the versatility of the 2-chloro position in Suzuki-Miyaura cross-coupling reactions for generating diverse analogues.

| Boronic Acid/Ester Partner | Resulting C-2 Substituent | Potential Application Area |

| Phenylboronic acid | Phenyl | Medicinal Chemistry Scaffolds |

| 2-Thiopheneboronic acid | 2-Thienyl | Materials Science, Heterocyclic Chemistry |

| Vinylboronic acid pinacol ester | Vinyl | Polymer Building Blocks, Michael Acceptors |

| Methylboronic acid | Methyl | Probing Steric/Electronic Effects |

Simultaneously, the 4-allyloxy group can be de-allylated to reveal a 4-hydroxyquinoline (B1666331) (or its tautomer, quinolin-4-one), which can then be re-alkylated or functionalized in other ways. Alternatively, the double bond of the allyl group itself can be modified through reactions like dihydroxylation, epoxidation, or ozonolysis. This orthogonal reactivity allows chemists to systematically and independently vary the substituents at both the C-2 and C-4 positions, making this compound an ideal starting material for creating a vast library of structurally diverse analogues. nih.gov

Development of Chemical Libraries for High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, relying on the availability of large, structurally diverse chemical libraries to identify "hit" compounds with desired biological activity. The synthetic accessibility and potential for diversification make this compound an excellent scaffold for the development of focused chemical libraries for HTS. stanford.eduku.edu

By leveraging the distinct reactivity of the 2-chloro and 4-allyloxy groups, combinatorial chemistry approaches can be readily applied. For example, a matrix of compounds can be generated by reacting a set of this compound substrates with a diverse panel of boronic acids via Suzuki coupling, followed by a second diversification step involving modification of the allyloxy group.

Example of a Combinatorial Library Synthesis Strategy:

Step 1 (C-2 Diversification): React this compound with a library of 100 different boronic acids (R¹-B(OH)₂) under Suzuki coupling conditions. This generates 100 unique 2-aryl/vinyl-4-allyloxyquinolines.

Step 2 (C-4 Diversification): Each of the 100 products from Step 1 can be subjected to a set of 10 different reactions at the allyloxy group (e.g., Claisen rearrangement, de-allylation followed by re-alkylation with various R²-X halides).

This two-step process would theoretically yield a library of 1,000 (100 x 10) distinct compounds. The resulting library, centered on the quinoline core but with systematic variation at two key positions, is ideal for probing structure-activity relationships (SAR) in HTS campaigns and identifying novel modulators of biological targets.

Exploration of the Quinoline Scaffold in Medicinal Chemistry Design (Emphasis on Synthetic Utility)

The quinoline ring is a well-established pharmacophore present in numerous approved drugs. researchgate.net Its synthetic utility is paramount in medicinal chemistry for the design and optimization of lead compounds. This compound provides a robust starting point for such explorations, offering predictable and versatile reaction pathways to access novel chemical space.

The ability to easily modify the C-2 and C-4 positions allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability. For example, replacing the 2-chloro group with various amine-containing side chains can introduce basic centers that improve aqueous solubility and allow for specific interactions with biological targets, a strategy successfully employed in the design of antimalarial drugs like chloroquine. nih.govnih.gov

Structural Design Principles for Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govrsc.org The design of effective chemical probes often requires the incorporation of three key components: a target recognition element, a linker, and a reporter or handle moiety.

The this compound scaffold is well-suited for the modular synthesis of chemical probes. The inherent reactivity of the 2-chloro group allows it to be substituted with a moiety designed to bind a specific protein target. Concurrently, the 4-allyloxy group can be chemically modified to attach a reporter tag, such as a fluorophore for imaging, a biotin tag for affinity purification, or an alkyne handle for bioorthogonal "click" chemistry. cuny.edu

The table below outlines a conceptual design for chemical probes based on the this compound scaffold.

| Probe Component | Synthetic Handle on Scaffold | Example Modification |

| Target Recognition Element | C-2 Position (from 2-chloro) | Nucleophilic substitution with an amine-containing pharmacophore. |

| Linker | C-4 Position (from 4-allyloxy) | Ozonolysis of the allyl group to an aldehyde, followed by reductive amination with a bifunctional linker. |

| Reporter/Handle | C-4 Position (via linker) | Coupling of a terminal alkyne to the linker for subsequent click chemistry. |

This modular approach, enabled by the distinct chemical handles on the this compound core, provides a rational and efficient pathway for the synthesis of custom-designed chemical probes to investigate a wide range of biological questions.

Rational Design of Quinoline-Based Scaffolds for Specific Chemical Interactions

The rational design of quinoline-based scaffolds hinges on the strategic modification of the quinoline core to achieve specific, targeted chemical interactions with biological macromolecules. The compound this compound serves as a versatile starting scaffold for such design, primarily due to two key reactive sites: the chloro group at the C2 position and the allyloxy group at the C4 position. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution, a reaction that forms the basis for a wide array of derivatization strategies.

The design process often begins with computational modeling and an understanding of the target's binding site. By identifying key amino acid residues or structural features within the target, medicinal chemists can envision modifications to the this compound scaffold that will lead to favorable interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bond formation.

A primary strategy in the rational design of derivatives from this compound involves the displacement of the C2 chloro substituent with various nucleophiles. This approach allows for the introduction of a diverse range of functional groups, each selected to probe and exploit the chemical environment of a specific binding pocket. For instance, introducing amine-containing moieties can establish critical hydrogen bonds with serine, threonine, or aspartate residues in an enzyme's active site.

The allyloxy group at the C4 position, while less reactive than the C2-chloro group, offers additional opportunities for modification. For example, it can be de-allylated to reveal a hydroxyl group, which can then be further functionalized. This hydroxyl group can act as a hydrogen bond donor or acceptor, or serve as a handle for attaching larger substituents designed to occupy adjacent binding pockets.

The following table illustrates potential derivatization strategies for this compound and the rationale behind these modifications for achieving specific chemical interactions.

| Modification Site | Reagent/Reaction | Resulting Functional Group | Rationale for Specific Interactions |

| C2-Position | Amines (R-NH2) | 2-Aminoquinoline | Introduction of hydrogen bond donors/acceptors to interact with polar amino acid residues. |

| C2-Position | Thiols (R-SH) | 2-Thioquinoline | Formation of strong hydrophobic or potential covalent interactions with cysteine residues. |

| C2-Position | Alcohols/Phenols (R-OH) | 2-Oxyquinoline | Introduction of hydrogen bond acceptors and potential for π-π stacking with aromatic residues. |

| C4-Position | De-allylation | 4-Hydroxyquinoline | Unmasking a polar hydroxyl group to serve as a key hydrogen bond donor/acceptor. |

| C4-Allyl Group | Epoxidation/Ring Opening | Diol or Amino-alcohol | Introduction of multiple hydrogen bonding sites and increased hydrophilicity. |

Detailed research findings on analogous 2-chloroquinoline (B121035) systems have demonstrated the feasibility of these transformations. For example, studies on the reactivity of 2-chloroquinolines have shown that nucleophilic substitution with various amines, thiols, and alcohols proceeds with high efficiency, providing a reliable method for scaffold diversification. The choice of the nucleophile is guided by the desired interaction. For instance, to target a hydrophobic pocket, a bulky, non-polar amine might be selected. Conversely, to enhance aqueous solubility and form hydrogen bonds, a smaller, more polar amine would be appropriate.

The following table presents hypothetical examples of rationally designed derivatives of this compound and their intended chemical interactions.

| Derivative Structure | Target Interaction | Design Rationale |

| 2-(Anilino)-4-(allyloxy)quinoline | π-π stacking, Hydrogen bonding | The aniline (B41778) moiety is introduced to engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. The N-H group can act as a hydrogen bond donor. |

| 4-(Allyloxy)-2-(morpholino)quinoline | Enhanced solubility, Hydrogen bonding | The morpholine group is introduced to improve aqueous solubility and provide hydrogen bond acceptors (oxygen and nitrogen atoms) to interact with polar residues. |

| 4-(2,3-Dihydroxypropoxy)-2-(piperidino)quinoline | Multiple hydrogen bonds | Modification of the allyl group to a diol creates multiple opportunities for hydrogen bonding, potentially anchoring the molecule more firmly in a binding site. The piperidine at C2 can occupy a hydrophobic pocket. |

| 2-(4-Mercaptophenylamino)-4-(allyloxy)quinoline | Covalent inhibition, Hydrophobic interactions | The mercapto group is designed to form a covalent bond with a nearby cysteine residue in the target protein, leading to irreversible inhibition. The phenylamino group provides additional hydrophobic interactions. |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-(Allyloxy)-2-chloroquinoline, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis often begins with 2-chloro-4-hydroxyquinoline as a precursor. A common approach involves nucleophilic substitution under reflux conditions using allyl bromide in polar aprotic solvents like acetonitrile or DMF. For example, analogous compounds (e.g., 4-(benzyloxy)-2-chloroquinoline) are synthesized via refluxing 2-chloro-4-hydroxyquinoline with benzyl bromide, achieving yields >70% . Key factors include temperature control (80–100°C), solvent choice, and stoichiometric excess of the allylating agent. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. For instance, in related 2-chloroquinoline derivatives, -NMR peaks for allyloxy protons typically appear at δ 4.5–5.5 ppm (multiplet for CH-CH), while quinoline protons (e.g., H-3, H-5) resonate between δ 7.5–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) or elemental analysis validates molecular composition. Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

Q. What are the common functionalization strategies for this compound in medicinal chemistry?

- Methodological Answer : The allyloxy group serves as a versatile handle for further modifications. For example:

- Oxidation : Conversion to epoxides or carbonyl derivatives using m-CPBA or ozone.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic substituents.

- Cycloaddition : Click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition) to append triazole moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent position) or assay conditions. For example, 4-(benzyloxy)-2-chloroquinoline exhibits a similarity index of 0.77–0.84 to its analogs, but bioactivity varies due to electronic effects of para-substituents . To address contradictions:

- Structural Reanalysis : Confirm regiochemistry via X-ray crystallography or NOESY NMR.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Computational Modeling : Perform DFT calculations to correlate substituent effects with activity .

Q. What strategies optimize the regioselectivity of allyloxy group introduction in 2-chloroquinoline derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., Cl at C-2) direct substitution to the C-4 position.

- Solvent Effects : Polar solvents (DMF, DMSO) enhance nucleophilicity at the hydroxyquinoline oxygen.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve allylation efficiency .

Q. How do modifications to the allyloxy group impact the compound’s pharmacokinetic properties?

- Methodological Answer : Substituents on the allyl chain alter logP, solubility, and metabolic stability. For example:

- Hydrophilicity : Adding hydroxyl groups (e.g., 4-(2-hydroxyallyloxy)-2-chloroquinoline) improves aqueous solubility but may reduce membrane permeability.

- Metabolic Stability : Fluorination of the allyl group (e.g., 4-(3-fluoroallyloxy)-2-chloroquinoline) slows CYP450-mediated oxidation.

- Assess these properties via:

- In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor).

- In silico tools : SwissADME or pkCSM for logP and bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.